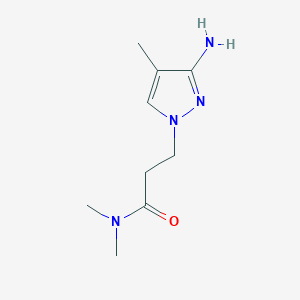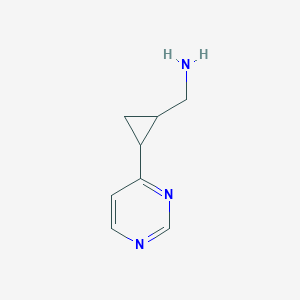
5-Bromo-2-chloromandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of a phenyl ring followed by the introduction of a hydroxyl group. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to form 5-bromo-2-chlorobenzoic acid. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, bromination, and hydroxylation under controlled conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine and chlorine atoms can be reduced to form less reactive species.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-bromo-2-chlorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(5-bromo-2-chlorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the hydroxyl group.
2-(5-bromo-2-chlorophenyl)-2-oxoacetic acid: An oxidized derivative of the compound.
2-(5-bromo-2-chlorophenyl)-2-hydroxyethanol: A reduced derivative of the compound
Uniqueness
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H6BrClO3 |
|---|---|
Peso molecular |
265.49 g/mol |
Nombre IUPAC |
2-(5-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clave InChI |
ZXNSIGNOLWJAHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


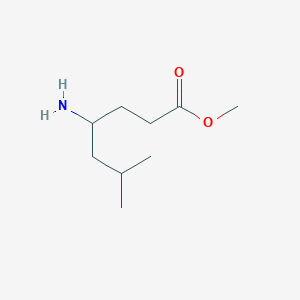

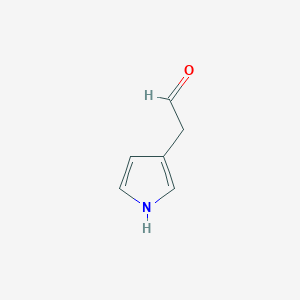
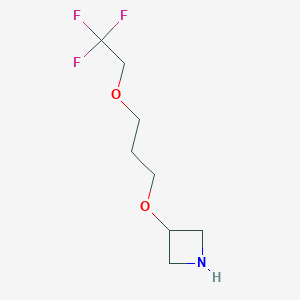
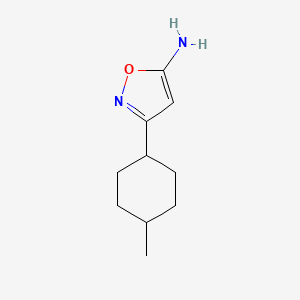


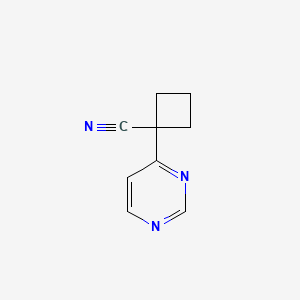
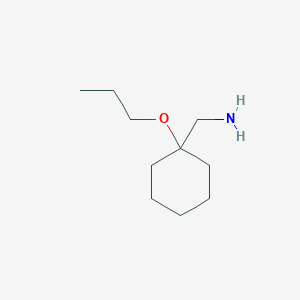
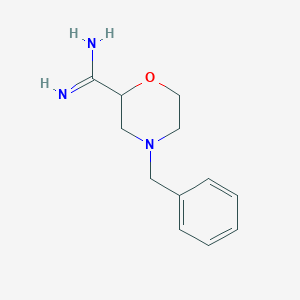
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
